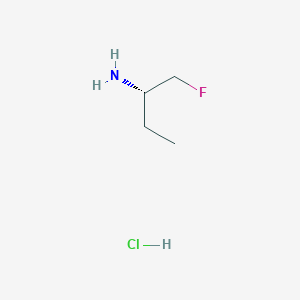![molecular formula C11H17ClN4O2 B11926124 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. The compound features a pyrimidine ring substituted with an amino group, a chlorinated carbon, and a Boc-protected methylamino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Amination: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives.
Boc Protection: The Boc-protected methylamino group is introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The amino and methylamino groups can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Depending on the nucleophile, products can include various substituted pyrimidines.
Deprotection: The primary amine derivative.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
科学研究应用
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The Boc-protected amino group can be deprotected in situ, allowing the free amine to participate in further biochemical reactions. The pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
相似化合物的比较
Similar Compounds
4-Amino-6-chloropyrimidine: Lacks the Boc-protected methylamino group.
5-Amino-4-chloro-2-methylpyrimidine: Different substitution pattern on the pyrimidine ring.
4-Amino-5-chloro-2,6-dimethylpyrimidine: Contains additional methyl groups on the pyrimidine ring.
Uniqueness
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine is unique due to the presence of the Boc-protected methylamino group, which provides additional synthetic versatility and protection during chemical reactions. This allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H17ClN4O2 |
|---|---|
分子量 |
272.73 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-amino-6-chloropyrimidin-5-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)16(4)5-7-8(12)14-6-15-9(7)13/h6H,5H2,1-4H3,(H2,13,14,15) |
InChI 键 |
NAZKGVDJFXISTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(N=CN=C1Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)



